3,3'-Diethyloxacarbocyanine iodide

Catalog No.
S599932
CAS No.
905-96-4
M.F
C21H22IN2O2+
M. Wt
461.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Diethyloxacarbocyanine iodide

CAS Number

905-96-4

Product Name

3,3'-Diethyloxacarbocyanine iodide

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide

Molecular Formula

C21H22IN2O2+

Molecular Weight

461.3 g/mol

InChI

InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;

InChI Key

FIZZUEJIOKEFFZ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]

Synonyms

3 3'-DIETHYLOXACARBOCYANINE IODIDE 98;3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide;3,3'-DIETHYLOXACARBOCYANINE IODIDE, FOR FLUORESCENCE;3 3'-DIETHYLOXACARBOCYANINE IODIDE 98%;3,3''-Diethyl-2,2''-oxacarbocyan

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.I

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.I

Applications in bioimaging

  • Fluorescence microscopy

    C3-oxacyanine can be used to label biological molecules such as proteins and nucleic acids, allowing researchers to visualize them within cells and tissues. This technique is called fluorescence microscopy and is crucial for studying various biological processes, including cell division, protein trafficking, and gene expression. Source: National Institutes of Health: )

  • Flow cytometry

    C3-oxacyanine can also be used in flow cytometry, a technique that allows researchers to analyze the physical and chemical properties of individual cells in a population. By labeling cells with C3-oxacyanine conjugated to specific antibodies, researchers can identify and count different cell types within a sample. Source: BD Biosciences:

Other research applications

  • Sensor development: C3-oxacyanine's fluorescent properties can be used to develop sensors for detecting various analytes, such as specific molecules or environmental conditions. These sensors can be helpful in various research fields, including environmental monitoring, drug discovery, and disease diagnosis. Source: ScienceDirect:

3,3'-Diethyloxacarbocyanine iodide is a synthetic compound belonging to the class of cyanine dyes, characterized by its vibrant color and fluorescent properties. It is commonly used in biological research and analytical chemistry due to its ability to stain and visualize cellular components. The compound has a molecular formula of C21H21IN2O2C_{21}H_{21}IN_2O_2 and a molecular weight of approximately 460.31 g/mol. It typically appears as an orange to dark red powder or crystalline solid, with a melting point around 276 °C .

C3-oxacyanine's mechanism of action relies on its fluorescence properties. When light excites the molecule, its electrons move to higher energy levels. As they return to their ground state, they emit light of a longer wavelength, which is visible as fluorescence [].

Scientists can leverage this fluorescence to label specific biomolecules or cellular structures. By attaching C3-oxacyanine to antibodies or other targeting molecules, researchers can visualize the location and distribution of these structures within cells or tissues [].

Typical of cyanine dyes, including:

  • Photophysical Reactions: The compound exhibits strong absorption in the visible spectrum, primarily around 485 nm in ethanol . This property makes it useful in fluorescence microscopy and spectroscopy.
  • Charge Transfer: It can participate in charge transfer interactions, which are significant in the study of excited states and photochemical processes .
  • Stability Under Light: While generally stable, prolonged exposure to light can lead to photodegradation, affecting its fluorescence properties .

3,3'-Diethyloxacarbocyanine iodide is notable for its biological applications:

  • Membrane Potential Monitoring: It is widely utilized as a cationic fluorescent dye for monitoring membrane potential in both mammalian and bacterial cells. The dye accumulates in negatively charged membranes, allowing for real-time imaging of cellular activities .
  • Cell Viability Studies: The compound can be used to assess cell viability through fluorescence intensity changes, making it valuable in cytotoxicity assays .

The synthesis of 3,3'-Diethyloxacarbocyanine iodide typically involves multi-step organic reactions:

  • Formation of Benzoxazolium Salt: The initial step often includes the synthesis of a benzoxazolium salt from appropriate precursors.
  • Condensation Reaction: This salt is then reacted with an appropriate aldehyde or ketone to form the oxacarbocyanine structure.
  • Iodination: Finally, iodination is performed to yield the iodide salt form of the dye.

These methods can vary slightly depending on the desired purity and yield .

The applications of 3,3'-Diethyloxacarbocyanine iodide are diverse:

  • Fluorescent Labeling: It is extensively used for labeling cells and tissues in microscopy.
  • Flow Cytometry: The dye is employed in flow cytometry for cell sorting and analysis based on membrane potential.
  • Photophysical Studies: Researchers use this compound to study photophysical properties and dynamics in various media .

Interaction studies involving 3,3'-Diethyloxacarbocyanine iodide focus on its behavior in biological systems:

  • Membrane Interactions: The dye's interaction with lipid bilayers has been extensively studied to understand its localization and dynamics within cellular membranes.
  • Chemical Stability: Research has also been conducted on how environmental factors such as pH and ionic strength affect the stability and fluorescence characteristics of the dye .

Several compounds share structural similarities with 3,3'-Diethyloxacarbocyanine iodide. Here are some notable examples:

Compound NameStructure TypeKey Features
1,1'-Diethyl-2,2'-cyanine iodideCyanine DyeUsed for similar biological applications; less stable than 3,3'-Diethyloxacarbocyanine iodide.
3,3'-Diethylthiadicarbocyanine iodideThiadicarbocyanine DyeExhibits different absorption properties; used for specific imaging applications.
4-DiethylaminobenzaldehydeNon-cyanine CompoundUsed in similar staining protocols but lacks fluorescence properties.

Uniqueness of 3,3'-Diethyloxacarbocyanine Iodide:
This compound stands out due to its high fluorescence intensity and stability under various experimental conditions compared to other cyanine dyes. Its specific application in monitoring membrane potential further differentiates it from similar compounds that may not have the same utility.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

461.07260 g/mol

Monoisotopic Mass

461.07260 g/mol

Heavy Atom Count

26

Related CAS

37069-75-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

905-96-4

Wikipedia

C3-oxacyanine

General Manufacturing Information

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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